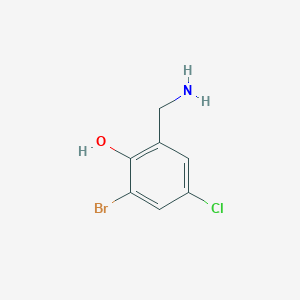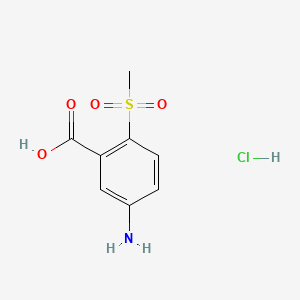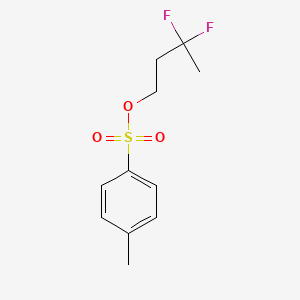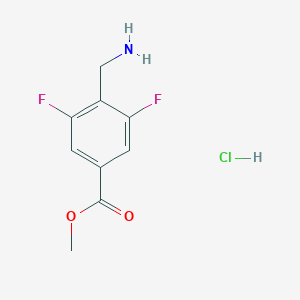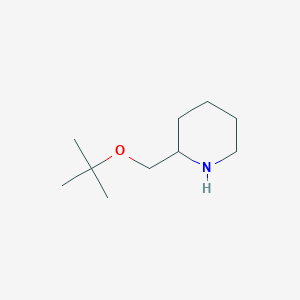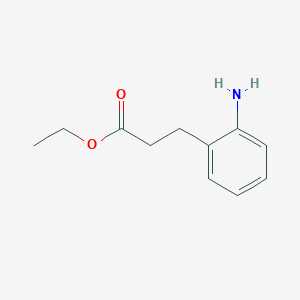![molecular formula C19H26NO3P B13562706 Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
Diethyl [(dibenzylamino)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(dibenzylamino)methyl]phosphonate is an organophosphorus compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(dibenzylamino)methyl]phosphonate typically involves the reaction of dibenzylamine with diethyl phosphite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include palladium and copper complexes, which facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored using advanced analytical techniques to ensure consistent quality and yield. Post-reaction, the product is purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(dibenzylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, which have significant applications in various fields .
Applications De Recherche Scientifique
Diethyl [(dibenzylamino)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone diseases and cancer.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl [(dibenzylamino)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group mimics the structure of phosphate esters, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 4-methylbenzylphosphonate
- Dimethyl methylphosphonate
- Diethyl phosphonate
Uniqueness
Diethyl [(dibenzylamino)methyl]phosphonate is unique due to its dibenzylamino group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature enhances its potential as an enzyme inhibitor and its versatility in various chemical reactions .
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a subject of ongoing research and development, promising new advancements in various fields.
Propriétés
Formule moléculaire |
C19H26NO3P |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-benzyl-N-(diethoxyphosphorylmethyl)-1-phenylmethanamine |
InChI |
InChI=1S/C19H26NO3P/c1-3-22-24(21,23-4-2)17-20(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14H,3-4,15-17H2,1-2H3 |
Clé InChI |
LIDVLIQVQLHPKX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B13562634.png)

![Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13562649.png)
